Acide kadsuracoccinique A

Vue d'ensemble

Description

Kadsuracoccinic acid A (KCA A) is a novel bioactive compound isolated from the fungus Kadsura coccinea. It is a member of the class of compounds known as phenylpropanoids, and it has been shown to possess a range of biological activities. KCA A has a wide range of potential applications in the field of medicine, including cancer treatment, anti-inflammatory, and anti-microbial effects. Additionally, KCA A has been studied for its potential use in the field of biochemistry, as it may be used as a substrate for the production of other bioactive compounds.

Applications De Recherche Scientifique

Activité antitumorale

L'acide kadsuracoccinique A, un triterpénoïde, a montré un potentiel dans les activités antitumorales . Les triterpénoïdes sont l'un des principaux composants qui possèdent ces effets médicinaux .

Inhibition de la synthèse du cholestérol

Le composé présente également des propriétés d'inhibition de la synthèse du cholestérol . Cela pourrait être bénéfique pour la gestion des conditions liées à des taux élevés de cholestérol.

Activité anti-VIH

La recherche a révélé que les triterpénoïdes obtenus à partir de Kadsura heteroclita, qui comprend l'this compound, avaient des effets anti-VIH significatifs . Ceci est important pour la recherche et le développement de nouveaux médicaments anti-VIH .

Activité antioxydante

L'this compound présente également des activités antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.

Activité hépatoprotectrice

Le composé a montré des activités hépatoprotectrices . Cela signifie qu'il a le potentiel de prévenir les dommages au foie.

Effets sur la division cellulaire embryonnaire

L'this compound a été trouvé pour affecter la division cellulaire embryonnaire de Xenopus laevis . Le traitement de cellules individuelles de Xenopus laevis cultivées avec de l'this compound au stade blastulaire a arrêté le clivage de ces cellules .

Mécanisme D'action

Target of Action

Kadsuracoccinic Acid A, a tetracyclic natural compound isolated from the stems of Kadsura coccinea , primarily targets the HIV-1 virus . The HIV-1 virus is responsible for the majority of HIV infections globally, and it plays a crucial role in the progression of the disease .

Mode of Action

Kadsuracoccinic Acid A interacts with the HIV-1 virus, exhibiting significant anti-HIV-1 activity The compound’s anti-hiv-1 activity suggests that it may inhibit the replication of the virus or interfere with the virus’s ability to infect host cells .

Biochemical Pathways

The biochemical pathways affected by Kadsuracoccinic Acid A are primarily related to the life cycle of the HIV-1 virus . By targeting the HIV-1 virus, Kadsuracoccinic Acid A may disrupt the virus’s replication process, thereby inhibiting its proliferation . The downstream effects of this disruption could include a decrease in viral load and a slowdown in the progression of HIV .

Result of Action

The primary result of Kadsuracoccinic Acid A’s action is its inhibition of the HIV-1 virus . This inhibition can lead to a decrease in viral load, potentially slowing the progression of HIV and improving the health outcomes of individuals living with the virus .

Analyse Biochimique

Biochemical Properties

Kadsuracoccinic acid A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Kadsuracoccinic acid A has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), enzymes involved in metabolic and neurological processes, respectively . The inhibition of these enzymes by Kadsuracoccinic acid A suggests its potential therapeutic applications in managing metabolic disorders and neurodegenerative diseases.

Cellular Effects

Kadsuracoccinic acid A exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Kadsuracoccinic acid A has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Additionally, it has been shown to enhance antioxidant defense mechanisms in hepatocytes, thereby protecting cells from oxidative stress-induced damage .

Molecular Mechanism

The molecular mechanism of action of Kadsuracoccinic acid A involves several key interactions at the molecular level. Kadsuracoccinic acid A binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of Kadsuracoccinic acid A to PTP1B results in the inhibition of this enzyme, which plays a role in regulating insulin signaling and glucose homeostasis . Similarly, the interaction of Kadsuracoccinic acid A with AChE leads to the inhibition of this enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kadsuracoccinic acid A have been observed to change over time. The stability and degradation of Kadsuracoccinic acid A are critical factors influencing its long-term effects on cellular function. Studies have shown that Kadsuracoccinic acid A remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of Kadsuracoccinic acid A, reducing its efficacy .

Dosage Effects in Animal Models

The effects of Kadsuracoccinic acid A vary with different dosages in animal models. At lower doses, Kadsuracoccinic acid A has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, Kadsuracoccinic acid A may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of Kadsuracoccinic acid A for therapeutic applications.

Metabolic Pathways

Kadsuracoccinic acid A is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been reported to influence metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and oxidative stress . For example, Kadsuracoccinic acid A has been shown to inhibit the enzyme HMG-CoA reductase, a key regulator of cholesterol synthesis

Transport and Distribution

The transport and distribution of Kadsuracoccinic acid A within cells and tissues are mediated by specific transporters and binding proteins. Kadsuracoccinic acid A has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins play a role in the localization and accumulation of Kadsuracoccinic acid A within specific tissues, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Kadsuracoccinic acid A is critical for its activity and function. Kadsuracoccinic acid A is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, Kadsuracoccinic acid A has been observed to accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . This subcellular localization is essential for the compound’s ability to modulate cellular processes and maintain cellular homeostasis.

Propriétés

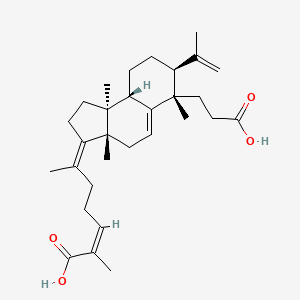

IUPAC Name |

(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIBKZDJHBYYMX-AVNVPESYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Kadsuracoccinic acid A?

A1: Kadsuracoccinic acid A (1) demonstrated inhibitory activity against the cleavage of cultured individual Xenopus laevis cells at the blastular stage, with an IC50 value of 0.32 μg/mL []. This suggests potential anti-proliferative activity, at least in this specific experimental model.

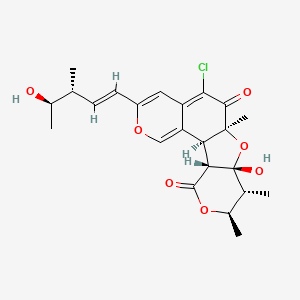

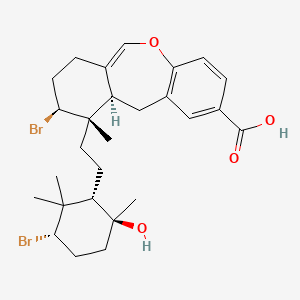

Q2: What is the chemical structure of Kadsuracoccinic acid A?

A2: Kadsuracoccinic acid A is a novel 3,4-seco-lanostane triterpene. Its structure was elucidated using spectroscopic techniques, including 2D-NMR spectroscopy, and confirmed by X-ray crystallography []. This study represented the first report of a 3,4-seco-lanostane-type triterpene containing a 17(20)-ene functional group.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(9Z,12Z)-octadecadienoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262466.png)

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)

![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)